molecular formula C8H11NO2 B13526765 3-(1-Aminoethyl)benzene-1,2-diol

3-(1-Aminoethyl)benzene-1,2-diol

Cat. No.: B13526765
M. Wt: 153.18 g/mol
InChI Key: ZJUJGYBNARNPJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dopamine is synthesized from the amino acid tyrosine through a two-step enzymatic process:

Industrial Production Methods

Industrial production of dopamine typically involves the chemical synthesis of its precursor, L-DOPA, followed by enzymatic conversion to dopamine. This process ensures high purity and yield, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Dopamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dopamine has a wide range of scientific research applications:

Mechanism of Action

Dopamine exerts its effects by binding to dopamine receptors (D1, D2, D3, D4, and D5) in the brain. This binding activates various intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release. Dopamine also influences the release of other neurotransmitters such as norepinephrine and serotonin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dopamine is unique in its role as a key neurotransmitter in the brain’s reward system, making it crucial for motivation and pleasure. Its dysfunction is linked to several neurological and psychiatric disorders, highlighting its importance in maintaining mental health .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(1-aminoethyl)benzene-1,2-diol

InChI

InChI=1S/C8H11NO2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5,10-11H,9H2,1H3

InChI Key

ZJUJGYBNARNPJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)O)O)N

Origin of Product

United States

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